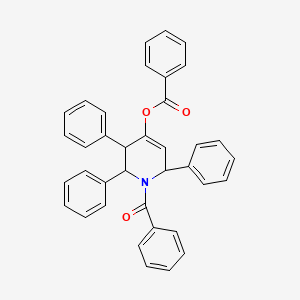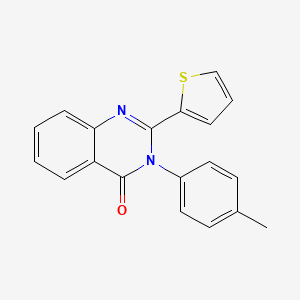
2-(1-Butyl-2-oxoindol-3-ylidene)propanedinitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-Butyl-2-oxoindol-3-ylidene)propanedinitrile is an organic compound belonging to the class of indoles and derivatives. It features a bicyclic ring system made up of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . This compound is known for its unique structural features and interesting biological properties, making it a subject of significant interest in various fields of scientific research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Butyl-2-oxoindol-3-ylidene)propanedinitrile typically involves the condensation of isatins with malononitriles in the presence of a catalyst. Common catalysts used in this reaction include piperidine acetate, DBU, Al2O3, and chitosan . The reaction can also be facilitated by microwave irradiation and iodine at elevated temperatures .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be achieved through electro-organic green synthesis methods. This involves the use of molecular iodine as a catalyst, which promotes the formation of the compound at room temperature with high atom economy and minimal by-products . The reaction is carried out at a constant low current density in the low redox potential range, making it an efficient and environmentally friendly method .
Analyse Chemischer Reaktionen
Types of Reactions
2-(1-Butyl-2-oxoindol-3-ylidene)propanedinitrile undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can yield amides of 2-(2-oxoindolin-3-yl)-2-cyanoacetic acid.
Substitution: It can participate in substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include molecular iodine and other halogens.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Substitution reactions often involve the use of nucleophiles like amines or alcohols under basic conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Amides of 2-(2-oxoindolin-3-yl)-2-cyanoacetic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-(1-Butyl-2-oxoindol-3-ylidene)propanedinitrile has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including anticancer properties.
Medicine: Explored for its potential use in drug discovery and development.
Industry: Utilized in the production of organic photovoltaic materials due to its unique electronic properties.
Wirkmechanismus
The mechanism of action of 2-(1-Butyl-2-oxoindol-3-ylidene)propanedinitrile involves its interaction with various molecular targets and pathways. It acts as a Michael acceptor, which allows it to form covalent bonds with nucleophiles in biological systems . This interaction can lead to the modulation of various biological pathways, including those involved in cell cycle regulation and apoptosis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(2-Oxoindolin-3-ylidene)malononitrile: Shares a similar core structure but differs in the substituents attached to the indole ring.
2-(2-Oxoindolin-3-ylidene)-2-cyanoacetic acid: Another closely related compound with similar chemical properties.
Uniqueness
2-(1-Butyl-2-oxoindol-3-ylidene)propanedinitrile is unique due to its specific substituents, which confer distinct electronic and steric properties. These unique features make it particularly suitable for applications in organic photovoltaics and as a potential therapeutic agent .
Eigenschaften
Molekularformel |
C15H13N3O |
|---|---|
Molekulargewicht |
251.28 g/mol |
IUPAC-Name |
2-(1-butyl-2-oxoindol-3-ylidene)propanedinitrile |
InChI |
InChI=1S/C15H13N3O/c1-2-3-8-18-13-7-5-4-6-12(13)14(15(18)19)11(9-16)10-17/h4-7H,2-3,8H2,1H3 |
InChI-Schlüssel |
RKPZYPLSYDDQFO-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCN1C2=CC=CC=C2C(=C(C#N)C#N)C1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N~2~-{4,6-bis[(2,4-dimethylphenyl)amino]-1,3,5-triazin-2-yl}-N-(3-methylphenyl)glycinamide](/img/structure/B15150592.png)
![N-(2-chloro-4-nitrophenyl)-2-[(4-methylphenyl)amino]-3,5-dinitrobenzamide](/img/structure/B15150593.png)
![2-[(9-Isopropyl-6-{[3-(pyridin-2-yl)phenyl]amino}purin-2-yl)amino]butan-1-ol dihydrochloride](/img/structure/B15150602.png)
![2,2'-Piperazine-1,4-diylbis{1-[4-(quinolin-2-yl)piperazin-1-yl]ethanone}](/img/structure/B15150605.png)
![N-{2-[(2-{[3-chloro-4-(morpholin-4-yl)phenyl]amino}-2-oxoethyl)sulfanyl]-1,3-benzothiazol-6-yl}benzamide](/img/structure/B15150617.png)
![N-cyclohexyl-1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B15150632.png)
![3-(Dimethylamino)-1-[4-(4-nonylcyclohexyl)phenyl]propan-1-one](/img/structure/B15150635.png)

![Ethyl 2-{4-[ethyl(phenylsulfonyl)amino]phenyl}-3,3,3-trifluoro-2-hydroxypropanoate](/img/structure/B15150647.png)
![2-(4-{[(4-Nitrophenyl)carbonyl]oxy}phenyl)-2-oxoethyl 5-oxo-1-phenylpyrrolidine-3-carboxylate](/img/structure/B15150657.png)
![2-(4-nitrophenyl)-2-oxoethyl 4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate](/img/structure/B15150663.png)

![N~2~-{4,6-bis[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}-N-(4-methylphenyl)alaninamide](/img/structure/B15150676.png)
